Cas no 82989-27-3 (Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate)

Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate structure
82989-27-3 structure
Product Name:Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate
Numero CAS:82989-27-3
MF:C12H13F3O2
MW:246.225634336472
MDL:MFCD07772965
CID:835686
PubChem ID:11858695
Update Time:2024-10-27

Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(4-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER
    • ETHYL 3-(4-(TRIFLUOROMETHYL)PHENYL)PROPANOATE
    • 3-[4-(Trifluoromethyl)phenyl]propionic acid ethyl ester
    • Ethyl 3-[4-(trifluoromethyl)phenyl]propanoate
    • Ethyl 4-(trifluoromethyl)benzenepropanoate
    • ethyl3-(4-(trifluoromethyl)phenyl)propanoate
    • DB-230378
    • CS-14217
    • 3-(4-TRIFLUOROMETHYL-PHENYL)-PROPANOIC ACID ETHYL ESTER
    • 3-(4-trifluoromethylphenyl)propionic acid ethylester
    • SCHEMBL5646521
    • AKOS013024644
    • CS-M0218
    • 82989-27-3
    • DTXSID20474481
    • Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate
    • MDL: MFCD07772965
    • Inchi: 1S/C12H13F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2,5,8H2,1H3
    • Chiave InChI: OKYYOYXGHUFTLU-UHFFFAOYSA-N
    • Sorrisi: O=C(CCC1C=CC(C(F)(F)F)=CC=1)OCC

Proprietà calcolate

  • Massa esatta: 246.08676414g/mol
  • Massa monoisotopica: 246.08676414g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 6
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 26.3Ų

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Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  rt; overnight, 1 atm, rt
Riferimento
Forging Medium Rings via I(I)/I(III)-Catalyzed Diene Carbofunctionalization
Yu, You-Jie; et al, Angewandte Chemie, 2023, 62(38),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Ammonia borane Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy… Solvents: Tetrahydrofuran ;  3 h, rt; 18 h, 50 °C
Riferimento
Copper(I)-catalysed transfer hydrogenations with ammonia borane
Korytiakova, Eva; et al, Chemical Communications (Cambridge, 2017, 53(4), 732-735

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Manganese ,  Lithium bromide ,  Water Catalysts: 2,2′-Bipyridine ,  Cobalt dibromide Solvents: Dimethylformamide ,  Pyridine ;  50 °C
Riferimento
CoBr2(Bpy): An efficient catalyst for the direct conjugate addition of aryl halides or triflates onto activated olefins
Amatore, Muriel; et al, Journal of Organic Chemistry, 2006, 71(16), 6130-6134

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Isopropanol ,  Pyrrolidine ,  Potassium hydroxide ,  Dichlorotris(triphenylphosphine)ruthenium Solvents: Toluene ;  24 h, reflux
Riferimento
C-C bond formation from alcohols and malonate half esters using borrowing hydrogen methodology
Pridmore, Simon J.; et al, Tetrahedron Letters, 2008, 49(52), 7413-7415

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Manganese ,  Lithium bromide ,  Water Catalysts: 2,2′-Bipyridine ,  Cobalt dibromide Solvents: Dimethylformamide ,  Pyridine ;  80 °C
Riferimento
CoBr2(Bpy): An efficient catalyst for the direct conjugate addition of aryl halides or triflates onto activated olefins
Amatore, Muriel; et al, Journal of Organic Chemistry, 2006, 71(16), 6130-6134

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  rt; overnight, 1 atm, rt
Riferimento
Forging Medium Rings via I(I)/I(III)-Catalyzed Diene Carbofunctionalization
Yu, You-Jie; et al, Angewandte Chemie, 2023, 62(38),

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Solvents: Acetonitrile ;  18 h, rt
Riferimento
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Manganese Catalysts: Trifluoroacetic acid ,  2,2′-Bipyridine ,  Cobalt dibromide Solvents: Dimethylformamide ,  Pyridine ;  2 h, 50 °C
Riferimento
Direct Method for Carbon-Carbon Bond Formation: The Functional Group Tolerant Cobalt-Catalyzed Alkylation of Aryl Halides
Amatore, Muriel; et al, Chemistry - A European Journal, 2010, 16(20), 5848-5852

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  rt; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
Riferimento
Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary-Secondary Diamines
Lu, Yingpeng; et al, ACS Catalysis, 2013, 3(6), 1356-1359

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Solvents: Acetonitrile ;  18 h, rt
Riferimento
Photodriven Transfer Hydrogenation of Olefins
Leow, Dasheng; et al, European Journal of Organic Chemistry, 2014, 2014(33), 7347-7352

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Potassium chloride ,  Tetrabutylammonium acetate Catalysts: Di-μ-chlorobis[5-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl… Solvents: Dimethylacetamide ;  10 min, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
Riferimento
Fluorous Oxime Palladacycle: A Precatalyst for Carbon-Carbon Coupling Reactions in Aqueous and Organic Medium
Susanto, Woen; et al, Journal of Organic Chemistry, 2012, 77(6), 2729-2742

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  N,N-Bis[2-(diphenylphosphino)ethyl]-2,6-dimethoxybenzamide ;  rt; 20 - 48 h, 40 bar, 100 °C
Riferimento
Ligand-enabled palladium-catalyzed hydroesterification of vinyl arenes with high linear selectivity to access 3-arylpropanoate esters
Deng, Zhixin; et al, Chemical Communications (Cambridge, 2022, 58(24), 3921-3924

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 4 h, 50 - 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 4
Riferimento
Direct synthesis of 3-arylpropionic acids by tetraphosphine/palladium catalyzed Heck reactions of aryl halides with acrolein ethylene acetal
Lemhadri, Mhamed; et al, Tetrahedron, 2004, 60(50), 11533-11540

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Tetraamminedichloropalladium(2+) Solvents: Water ;  24 h, 90 °C
Riferimento
Base directed palladium catalysed Heck arylation of acrolein diethyl acetal in water
Al-Maksoud, Walid; et al, Applied Catalysis, 2014, 469, 250-258

Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate Raw materials

Ethyl 3-(4-(Trifluoromethyl)Phenyl)Propanoate Preparation Products

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